Sulfato de S-adenosil-3-metiltio propilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Adenosyl-3-methylthiopropylamine sulfate, also known as Decarboxylated S-adenosyl methionine Sulfate, is a substrate involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine . Its molecular formula is C14H26N6O11S3 and it has a molecular weight of 550.57 .

Molecular Structure Analysis

The molecular structure of S-Adenosyl-3-methylthiopropylamine sulfate consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact mass is not available, but the molecular weight is 550.57 .Chemical Reactions Analysis

S-Adenosyl-3-methylthiopropylamine sulfate is involved in various biochemical processes. It is a substrate in the biosynthesis of polyamines . It also exerts a non-competitive inhibition of certain enzymes .Aplicaciones Científicas De Investigación

Función en los procesos bioquímicos

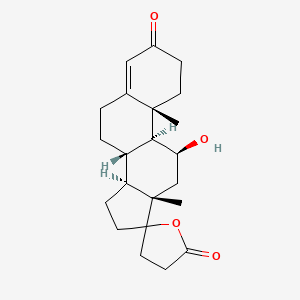

“Sulfato de S-adenosil-3-metiltio propilamina” juega un papel vital en varios procesos bioquímicos. Está involucrado en el metabolismo de la cisteína y la metionina, dos aminoácidos esenciales {svg_1}. Estos aminoácidos son cruciales para la síntesis de proteínas y otras funciones celulares.

Participación en las vías metabólicas

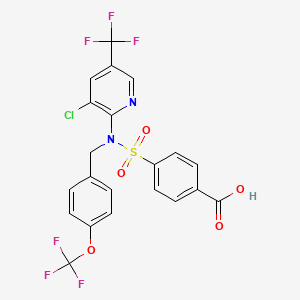

Este compuesto está involucrado en varias vías metabólicas, incluido el metabolismo de la arginina y la prolina {svg_2}. La arginina es un aminoácido semi-esencial que desempeña un papel en la división celular, la cicatrización de heridas y la función inmunitaria, mientras que la prolina está involucrada en la estructura del colágeno y, por lo tanto, es importante para la salud de la piel.

Función en la vía de salvamento de la metionina

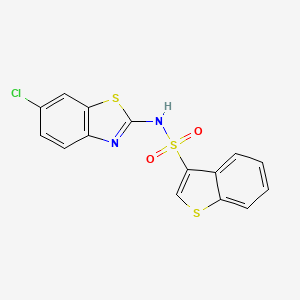

“this compound” es parte de la vía de salvamento de la metionina {svg_3}. Esta vía recicla la metionina de la 5’-metiltioadenosina, un subproducto de la síntesis de poliaminas. Esto es crucial para mantener los niveles celulares de metionina, que es un aminoácido esencial.

Participación en la biosíntesis de poliaminas

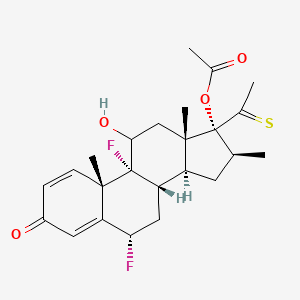

Este compuesto está involucrado en la biosíntesis de poliaminas {svg_4}. Las poliaminas, como la espermidina y la espermina, son compuestos orgánicos que desempeñan funciones importantes en la proliferación y diferenciación celular.

Función en las reacciones enzimáticas

“this compound” está involucrado en varias reacciones enzimáticas {svg_5}. Es un sustrato para enzimas como las metiltransferasas, que están involucradas en una amplia gama de procesos biológicos, incluida la expresión genética, la función de las proteínas y el metabolismo.

Mecanismo De Acción

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of S-Adenosyl-3-methylthiopropylamine sulfate’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of S-Adenosyl-3-methylthiopropylamine sulfate can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

Análisis Bioquímico

Biochemical Properties

S-Adenosyl-3-methylthiopropylamine sulfate plays a vital role in various biochemical processes. It can be applied for studying cellular functions and investigating metabolic pathways. It is involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine .

Metabolic Pathways

S-Adenosyl-3-methylthiopropylamine sulfate is involved in the metabolic pathways of polyamines including spermidine, spermine, and thermospermine . It interacts with various enzymes and cofactors in these pathways .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of S-Adenosyl-3-methylthiopropylamine sulfate involves the reaction of S-adenosylmethionine with 3-methylthiopropanol and sulfuric acid.", "Starting Materials": [ "S-adenosylmethionine", "3-methylthiopropanol", "Sulfuric acid" ], "Reaction": [ "Mix S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid in a reaction flask.", "Heat the mixture to a temperature of 60-70°C and stir for 24 hours.", "Cool the reaction mixture and add water to it.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain S-Adenosyl-3-methylthiopropylamine sulfate." ] } | |

Número CAS |

67380-81-8 |

Fórmula molecular |

C14H26N6O11S3 |

Peso molecular |

550.57 |

Nombre IUPAC |

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate |

InChI |

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1 |

Clave InChI |

NZCXDNATCGDLIE-RGBAOSDGSA-M |

SMILES |

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O |

Apariencia |

White to off-white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decarboxylated S-adenosyl methionine Sulfate; S-Adenosyl-3-methylthiopropylamine; S-Adenosyl-L-methionamine; S-Adenosylmethionamine; Decarboxylated S-adenosylmethionine. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)